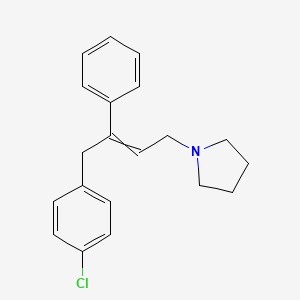

1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine" involves multiple steps, including reactions with pyrrolidine and chlorophenyl moieties. For instance, one synthesis route involves the use of 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene as starting materials in a series of reactions to create polyimides derived from similar pyrrolidine structures (Huang et al., 2017). These methodologies showcase the complexity and versatility in synthesizing compounds featuring pyrrolidine rings and chlorophenyl groups.

Molecular Structure Analysis

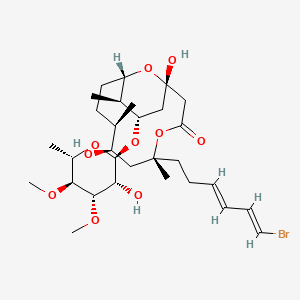

The molecular structure of compounds related to "this compound" has been characterized using techniques such as NMR, FT-IR, and mass spectrometry. These compounds exhibit significant structural features, including pyrrolidine rings and chlorophenyl groups, contributing to their unique physical and chemical properties (Huang et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidine derivatives demonstrate the reactivity of the pyrrolidine moiety under various conditions. For example, the interaction of pyrrolidine with aryl isothiocyanates showcases the compound's reactivity, leading to products with distinct properties, indicative of the versatility and chemical reactivity of the pyrrolidine ring within such molecules (Tsuge & Inaba, 1973).

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and hydrophobicity, of polymers derived from related compounds have been extensively studied. These polymers demonstrate good solubility in organic solvents, high thermal stability with glass transition temperatures exceeding 316 °C, and excellent hydrophobicity, which are attributed to the structural elements of the pyrrolidine and chlorophenyl moieties (Huang et al., 2017).

Chemical Properties Analysis

The chemical properties of related compounds are significantly influenced by their molecular structure. The presence of pyrrolidine and chlorophenyl groups impacts the electronic, optical, and reactivity characteristics of these molecules. For instance, the analysis of enamine reactions reveals insights into the chemical behavior of compounds containing the pyrrolidine unit, demonstrating their potential for forming diverse chemical structures and the implications for their chemical properties (Tsuge & Inaba, 1973).

Scientific Research Applications

Synthesis and Characterization

- The synthesis and characterization of Co(III) complexes with pyrrolidine and other amine ligands have been explored, demonstrating the structural diversity and potential applications of pyrrolidine derivatives in coordination chemistry. These complexes exhibit unique hydrogen bonding and π–π interactions, indicating their potential utility in materials science and catalysis (Amirnasr et al., 2001).

- Research on the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and related chlorophenyl compounds has been conducted. This method provides a convenient approach to synthesizing pyrrolidine-1-sulfonylarene derivatives, highlighting the versatility of pyrrolidine in synthetic organic chemistry (Smolobochkin et al., 2017).

- The preparation of new biologically active pyrrolo[2,3-b]pyridine scaffolds involving pyrrolidine has been reported. These compounds are characterized for their potential pharmaceutical applications, demonstrating the relevance of pyrrolidine derivatives in drug discovery (Sroor, 2019).

- Novel organosoluble, thermal stable, and hydrophobic polyimides derived from pyrrolidine-containing diamines have been synthesized. These materials show excellent solubility, thermal stability, and hydrophobicity, indicating their potential applications in high-performance polymers (Huang et al., 2017).

Catalytic Applications

- Half-sandwich complexes of Ru(II) and complexes of Pd(II) and Pt(II) with seleno and thio derivatives of pyrrolidine have been synthesized. These complexes serve as catalysts for organic reactions, showcasing the utility of pyrrolidine derivatives in catalysis (Singh et al., 2009).

Safety and Hazards

Mechanism of Action

Target of Action

Pyrrobutamine is a potent H1-antihistamine . H1-antihistamines interfere with the agonist action of histamine at the H1 receptor .

Mode of Action

As an h1-antihistamine, it likely works by blocking the action of histamine, a substance in the body that causes allergic symptoms .

Biochemical Pathways

Pyrrobutamine is involved in the pyrrobutamine H1-antihistamine action pathway . This pathway is associated with the attenuation of the inflammatory process in order to treat conditions such as allergic rhinitis, allergic conjunctivitis, and urticaria .

Result of Action

The result of Pyrrobutamine’s action is the attenuation of the inflammatory process, which helps to treat conditions such as allergic rhinitis, allergic conjunctivitis, and urticaria .

Action Environment

Like other drugs, its action and efficacy could potentially be influenced by a variety of factors, including the patient’s overall health, age, diet, and the presence of other medications .

Biochemical Analysis

Biochemical Properties

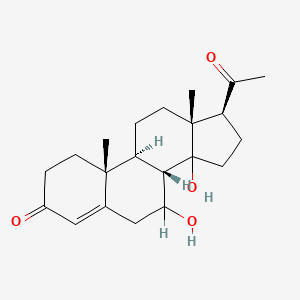

1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to engage in stereospecific interactions with enantioselective proteins, potentially leading to different biological profiles depending on the spatial orientation of its substituents . This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for its biotransformation and subsequent metabolic effects . Additionally, it can bind to specific receptors, influencing signal transduction pathways and modulating cellular responses.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors and ion channels . This compound can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. Furthermore, it affects cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These cellular effects can result in altered cell function, including changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can act as an enzyme inhibitor or activator, depending on the nature of the interaction and the target enzyme. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions collectively contribute to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or oxidative conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity. These temporal effects are important considerations for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as anti-inflammatory or analgesic properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where the compound’s biological activity significantly changes beyond a certain dosage level. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall biological activity. Additionally, interactions with cofactors and other metabolic enzymes can modulate the compound’s metabolic flux and metabolite levels, contributing to its diverse biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization. Binding to plasma proteins can affect its distribution in the bloodstream and its availability to target tissues. The compound’s transport and distribution properties are critical for understanding its pharmacokinetics and optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization within these compartments can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

properties

IUPAC Name |

1-[4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN/c21-20-10-8-17(9-11-20)16-19(18-6-2-1-3-7-18)12-15-22-13-4-5-14-22/h1-3,6-12H,4-5,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYYVNNRTDZKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

135-31-9 (phosphate[1:2] salt), 93777-57-2 (naphthalene disulfonate salt/solvate) | |

| Record name | Pyrrobutamine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023544 | |

| Record name | Pyrrobutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91-82-7 | |

| Record name | Pyrrobutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrobutamine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrobutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-(4-chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROBUTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE6KP18S8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

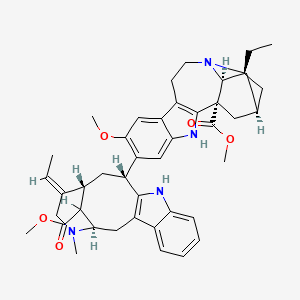

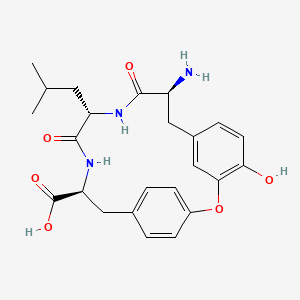

![carbamic acid [(3R,5S,6R,7S,10S,11S)-6-hydroxy-5,11,21-trimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B1217095.png)

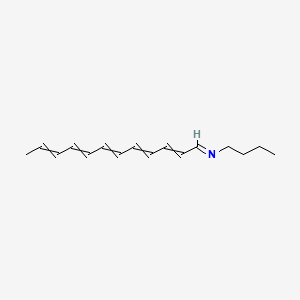

![2-[[6-(3,4-Dimethoxyphenyl)-3-pyridazinyl]thio]-1-(4-morpholinyl)ethanone](/img/structure/B1217098.png)